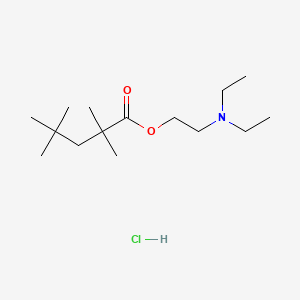![molecular formula C13H13N5O5 B14677407 2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-4,4-dimethyl-3-oxopentanenitrile CAS No. 36865-66-4](/img/structure/B14677407.png)
2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-4,4-dimethyl-3-oxopentanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-4,4-dimethyl-3-oxopentanenitrile is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-4,4-dimethyl-3-oxopentanenitrile typically involves the reaction of 2,4-dinitrophenylhydrazine with a suitable carbonyl compound. The reaction is carried out in an ethanol solvent under reflux conditions. For example, 2,4-dinitrophenylhydrazine (1 mmol, 198.1 mg) can be reacted with 4-hydroxybenzaldehyde (1 mmol, 122.1 mg) in ethanol (20 ml) at 338 K for 4 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper control of reaction conditions to maintain product purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-4,4-dimethyl-3-oxopentanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can react with the hydrazone group under mild conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted hydrazones depending on the nucleophile used.
Applications De Recherche Scientifique
2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-4,4-dimethyl-3-oxopentanenitrile has several scientific research applications:
Chemistry: Used as a reagent for the characterization of carbonyl compounds.
Biology: Investigated for its potential cytotoxic effects against cancer cell lines.
Industry: Utilized in the synthesis of dyes and other organic compounds.
Mécanisme D'action
The mechanism of action of 2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-4,4-dimethyl-3-oxopentanenitrile involves its interaction with specific molecular targets. For example, it has been shown to inhibit the HER2 receptor in breast cancer cells, leading to cytotoxic effects . The compound acts by binding to the receptor and disrupting its normal function, thereby inhibiting cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[2-(2,4-Dinitrophenyl)hydrazinylidene]acetic acid
- (E)-2,6-di-tert-butyl-4-{[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}phenol
- Dialkyl (2Z)-2-[(2,4-dinitrophenyl)hydrazinylidene]butanedioates
Uniqueness
2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-4,4-dimethyl-3-oxopentanenitrile is unique due to its specific structural features, such as the presence of both nitro and hydrazone groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit specific molecular targets, such as the HER2 receptor, makes it a promising candidate for anticancer research .
Propriétés
Numéro CAS |
36865-66-4 |
|---|---|
Formule moléculaire |
C13H13N5O5 |
Poids moléculaire |
319.27 g/mol |
Nom IUPAC |
N-(2,4-dinitroanilino)-3,3-dimethyl-2-oxobutanimidoyl cyanide |
InChI |
InChI=1S/C13H13N5O5/c1-13(2,3)12(19)10(7-14)16-15-9-5-4-8(17(20)21)6-11(9)18(22)23/h4-6,15H,1-3H3 |
Clé InChI |
CXZVYNWTWTZBJT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)C(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


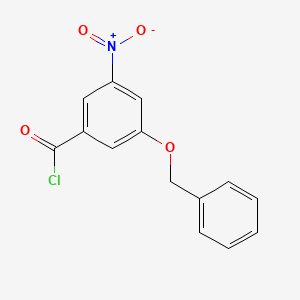
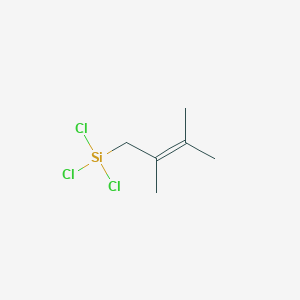
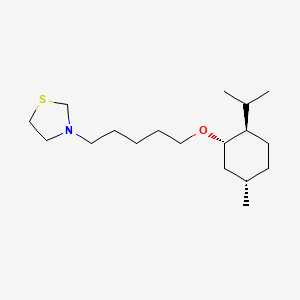
![2-Naphthalenecarboxylic acid, 4-[1-(3-carboxy-4-hydroxy-1-naphthalenyl)-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl]-1-hydroxy-6-(octadecyloxy)-](/img/structure/B14677343.png)
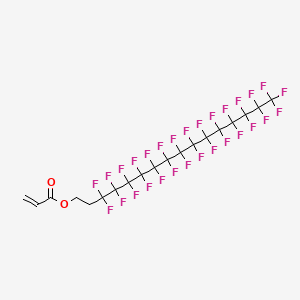

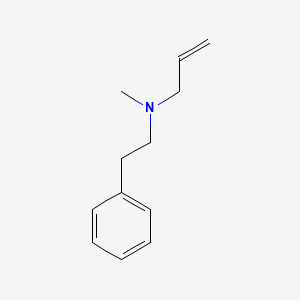
![11bH-Benzo[a]quinolizine-11b-carbonitrile, 1,2,3,4-tetrahydro-4-oxo-](/img/structure/B14677368.png)
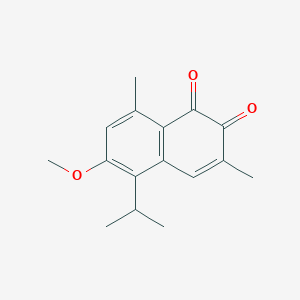
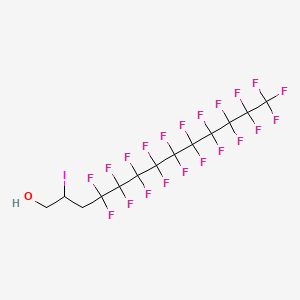
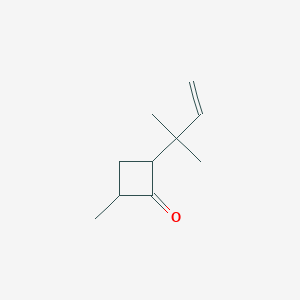
![Carbonyl dichloride;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14677389.png)
